molecular formula C14H17BrClNO4 B13533964 (R)-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(R)-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13533964
M. Wt: 378.64 g/mol
InChI Key: WHTZSGIFCZKOJC-LLVKDONJSA-N
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Description

®-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of both bromine and chlorine atoms on the phenyl ring, along with a tert-butoxycarbonyl-protected amino group, makes this compound a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-bromo-3-chlorobenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable enolate to form the corresponding β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as Jones reagent.

Industrial Production Methods

In an industrial setting, the synthesis of ®-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The use of chiral catalysts and enantioselective reactions is crucial to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Jones reagent, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

®-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of halogenated phenyl derivatives on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors. Its structural features make it a candidate for the design of inhibitors and modulators.

Industry

In the industrial sector, ®-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable building block.

Mechanism of Action

The mechanism of action of ®-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-Bromo-3-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • ®-3-(4-Bromo-3-iodophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • ®-3-(4-Bromo-3-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

The unique combination of bromine and chlorine atoms on the phenyl ring, along with the tert-butoxycarbonyl-protected amino group, distinguishes ®-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid from its analogs. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(3R)-3-(4-bromo-3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

WHTZSGIFCZKOJC-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Br)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

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